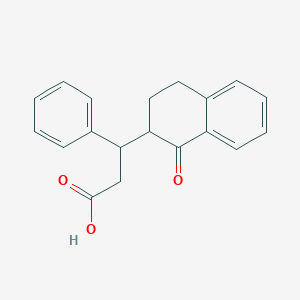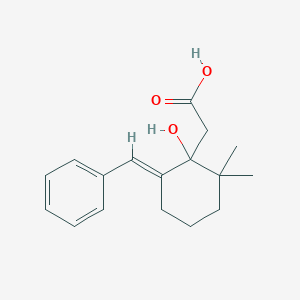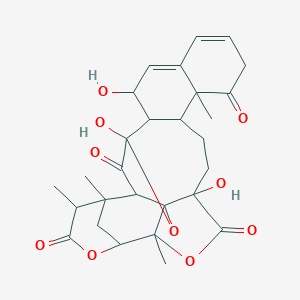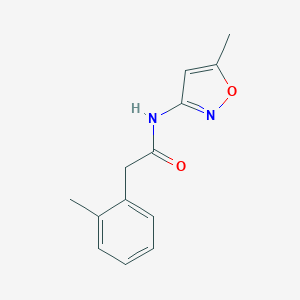![molecular formula C17H23NO4 B240054 Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B240054.png)
Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate, also known as MPPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a piperidine derivative that has been synthesized through a multi-step process, and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate involves its ability to inhibit the activity of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that is involved in memory and learning. By inhibiting this enzyme, Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate can increase the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects
In addition to its effects on cognitive function, Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate has been found to have a range of biochemical and physiological effects. Studies have shown that Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate can increase the levels of dopamine and norepinephrine in the brain, which may have implications for the treatment of depression and other mood disorders. Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate has also been found to have antioxidant properties, which may protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate for lab experiments is its ability to inhibit the activity of acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in cognitive function. However, one limitation of Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate is that it has not been extensively studied in vivo, which may limit its potential applications in animal models.
Orientations Futures
There are several future directions for research on Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate. One area of research could focus on the compound's potential as a treatment for Alzheimer's disease. Studies could investigate the efficacy of Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate in animal models of the disease, as well as its potential side effects and toxicity. Another area of research could focus on the compound's potential as a treatment for mood disorders such as depression. Finally, future research could investigate the mechanisms underlying Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate's antioxidant properties, which could have implications for the treatment of a range of diseases associated with oxidative stress and inflammation.
Conclusion
In conclusion, Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate is a piperidine derivative that has been synthesized through a multi-step process. The compound has been studied for its potential applications in scientific research, including its potential as a treatment for Alzheimer's disease and depression. Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate's mechanism of action involves its ability to inhibit the activity of acetylcholinesterase, which may improve cognitive function. The compound has also been found to have a range of biochemical and physiological effects, including its antioxidant properties. While Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate has advantages for lab experiments, further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate involves a multi-step process that begins with the reaction of 3-methylphenol with acetic anhydride to form 3-methylphenyl acetate. This intermediate is then reacted with piperidine and ethyl chloroformate to yield ethyl 1-(3-methylphenoxy)acetyl)piperidine-4-carboxylate. Finally, this compound is hydrolyzed to form Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate.
Applications De Recherche Scientifique
Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate has been studied for its potential applications in scientific research. One area of research has focused on the compound's potential as a treatment for Alzheimer's disease. Studies have shown that Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. By inhibiting this enzyme, Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate may be able to improve cognitive function in individuals with Alzheimer's disease.
Propriétés
Nom du produit |
Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate |
|---|---|
Formule moléculaire |
C17H23NO4 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
ethyl 1-[2-(3-methylphenoxy)acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H23NO4/c1-3-21-17(20)14-7-9-18(10-8-14)16(19)12-22-15-6-4-5-13(2)11-15/h4-6,11,14H,3,7-10,12H2,1-2H3 |
Clé InChI |
XKUCOEXUTQBJDE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC2=CC=CC(=C2)C |
SMILES canonique |
CCOC(=O)C1CCN(CC1)C(=O)COC2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)

![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)


![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)



